![molecular formula C22H25N3O2 B5583728 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5583728.png)
3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-pyrazol-1-yl)benzyl]benzamide, typically involves multi-step chemical reactions. These reactions often employ condensation and cyclization techniques to incorporate the pyrazole ring into the molecular structure. For example, a study on the synthesis and characterization of pyrazole derivatives revealed the utilization of one-pot, multi-component reactions for the efficient synthesis of complex molecules (Bade & Vedula, 2015).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. A study demonstrated the use of spectral characterization and X-ray crystal structure studies to elucidate the structure of a novel pyrazole derivative, highlighting the importance of these techniques in understanding the molecular conformation and interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, influenced by their functional groups. The presence of the benzamide group can affect the reactivity and chemical properties of the compound. For instance, the Bischler-Napieralski reaction has been employed to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form pyrroles, showcasing the versatility of pyrazole-based benzamides in chemical synthesis (Browne et al., 1981).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often studied using techniques like thermogravimetric analysis, differential scanning calorimetry, and single-crystal X-ray diffraction. Research on similar compounds has highlighted the role of intermolecular interactions, such as hydrogen bonding and π-π stacking, in determining the crystal packing and physical properties (Kranjc et al., 2012).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(2-pyrazol-1-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,27)12-11-17-7-5-9-18(15-17)21(26)23-16-19-8-3-4-10-20(19)25-14-6-13-24-25/h3-10,13-15,27H,11-12,16H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFKKLJKWJXGDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)NCC2=CC=CC=C2N3C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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